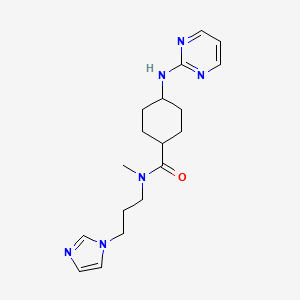![molecular formula C15H20F2N2O3 B7347208 (3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347208.png)
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one, also known as DM-235, is a novel compound that has been synthesized for various scientific research applications. DM-235 belongs to the class of benzodiazepines and has been found to have potential therapeutic effects in treating various neurological disorders.
Wirkmechanismus
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABA receptor, which enhances the binding of GABA to the receptor and increases its inhibitory effects on the neurotransmitter activity. This results in a decrease in the excitability of the neurons, leading to a calming and anxiolytic effect.
Biochemical and physiological effects
This compound has been found to have a significant effect on the central nervous system, leading to sedation, muscle relaxation, and anxiolytic effects. It has also been found to have anticonvulsant properties and can be used to treat epilepsy. This compound has a half-life of approximately 12 hours and is metabolized by the liver.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one has several advantages for lab experiments, including its high potency and selectivity for the GABA receptor, which makes it a useful tool for studying the role of GABA in the central nervous system. However, this compound has limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one, including its potential use in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Additionally, research is needed to investigate the long-term effects of this compound on the central nervous system and its potential for abuse. Finally, this compound may have potential applications in the field of neuroscience research, including the study of the role of GABA in neurological disorders.
Synthesemethoden
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one is synthesized through a multistep process that involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with 3-methyl-1,4-diaminobutane in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride to obtain this compound as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic effects in treating various neurological disorders such as anxiety, depression, and epilepsy. It has been found to have a high affinity for the gamma-aminobutyric acid (GABA) receptor, which is responsible for regulating the neurotransmitter activity in the brain.
Eigenschaften
IUPAC Name |
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3/c1-10-14(20)18-6-3-7-19(10)9-11-4-5-12(22-15(16)17)13(8-11)21-2/h4-5,8,10,15H,3,6-7,9H2,1-2H3,(H,18,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHFXWUFAMYRU-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1CC2=CC(=C(C=C2)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1CC2=CC(=C(C=C2)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[(3aR,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7347134.png)
![(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347144.png)
![(4aS,7aS)-6-(1,3,4-thiadiazol-2-ylmethyl)-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7347148.png)
![(4aS,7aS)-6-[(3-methyl-1,2-oxazol-5-yl)methyl]-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7347150.png)
![(3S)-4-[(4-ethylsulfonylphenyl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347156.png)
![(3S)-4-[(4-methoxy-6-methylpyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347164.png)
![N-(4-chloro-2-methylphenyl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347168.png)
![(3S)-3-methyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-1,4-diazepan-2-one](/img/structure/B7347187.png)
![N,N-dimethyl-5-[[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]methyl]furan-2-sulfonamide](/img/structure/B7347195.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347215.png)
![(3S)-4-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347218.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7347234.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7347238.png)